molecular formula C31H23ClN4O3 B2472257 3-(3-{4-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide CAS No. 956045-34-4

3-(3-{4-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide

Cat. No.: B2472257
CAS No.: 956045-34-4
M. Wt: 535
InChI Key: AXNQOSFOMWUVFO-UHFFFAOYSA-N
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Description

3-(3-{4-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{4-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the cyano group, and the coupling of the furan-2-ylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to ensure cost-effectiveness and safety. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-{4-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might be investigated for its biological activity, including potential therapeutic effects.

    Medicine: Research could explore its use as a drug candidate for various diseases.

    Industry: The compound might find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-{4-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3-{4-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide include other pyrazole derivatives and compounds with similar functional groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which might confer specific properties not found in other similar compounds. This uniqueness could be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23ClN4O3/c32-26-12-8-22(9-13-26)21-39-28-14-10-23(11-15-28)30-25(20-36(35-30)27-5-2-1-3-6-27)17-24(18-33)31(37)34-19-29-7-4-16-38-29/h1-17,20H,19,21H2,(H,34,37)/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNQOSFOMWUVFO-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C=C(C#N)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)/C=C(\C#N)/C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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